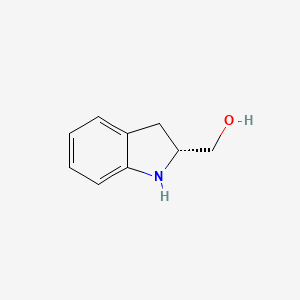
(2R)-2,3-dihydro-1H-indol-2-ylmethanol
概要
説明
“(2R)-2,3-dihydro-1H-indol-2-ylmethanol”, also known as 2R-Indol-2-ylmethanol, is an important organic compound with a wide range of applications in scientific research. It has a CAS Number of 77122-21-5 .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H11NO . The InChI code is 1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,8,10-11H,5-6H2/t8-/m1/s1 .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results. More specific information might be available in specialized chemical databases or literature .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 149.19 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 149.084063974 g/mol . The topological polar surface area is 32.3 Ų . It has 11 heavy atoms . The compound is a white to yellow solid at room temperature .科学的研究の応用
Chemical Reactions and Structural Properties :
- Indol-2-ylmethanols like (2R)-2,3-dihydro-1H-indol-2-ylmethanol are involved in acid-catalysed reactions, leading to various chemical structures. For instance, 1-substituted indol-3-yl and indol-2-yl disubstituted methanols can react to form diindol-3-ylmethanes or indolo[3,2-b]carbazoles under different conditions. These reactions have been studied for their potential applications in synthetic chemistry and material science (Santoso, Kumar, & Black, 2009).
- Indolylmethanols, including this compound, are used as reactants in catalytic asymmetric reactions. They have shown potential in the enantioselective construction of indole-containing frameworks, which are significant in the development of pharmaceuticals and agrochemicals (Mei & Shi, 2017).
Antitumor and Anticancer Applications :
- Certain indol-2-ylmethanol derivatives have shown promising antitumor activity. For example, 3-[2-(3,5-diaryl-4,5-dihydropyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]-2,3-dihydro-1H-indol-2-ones exhibited significant anticancer activity on various cancer cell lines, including leukemia, melanoma, and lung cancer (Havrylyuk, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2012).
- Derivatives of di(indol-3-yl)methane, which include compounds structurally related to this compound, have been investigated for their enhanced growth inhibition and apoptosis induction in various cancer cell lines, showcasing their potential in cancer therapy (Ahmad, Dandawate, Schruefer, Padhye, Sarkar, Schobert, & Biersack, 2019).
Catalytic and Synthetic Applications :
- Gold(I)-catalyzed rearrangement of certain compounds involving indole derivatives leads to the efficient synthesis of benzo[b]thiophenes, dibenzothiophenes, dibenzofurans, and indole derivatives. This showcases the role of indole-related compounds in facilitating novel synthetic pathways (Hashmi, Yang, & Rominger, 2012).
作用機序
The mechanism of action of “(2R)-2,3-dihydro-1H-indol-2-ylmethanol” is not specified in the search results. This could be due to the compound’s broad applications in scientific research.
Safety and Hazards
特性
IUPAC Name |
[(2R)-2,3-dihydro-1H-indol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,8,10-11H,5-6H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPOFAKYHPAXNP-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2358224.png)
![2-(4-methoxyphenyl)-3-(methylsulfanyl)-N~8~-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2358225.png)
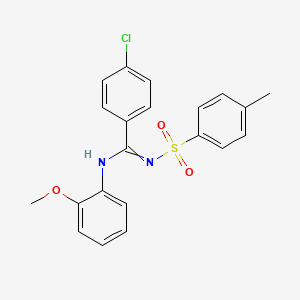
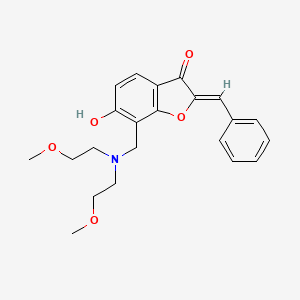
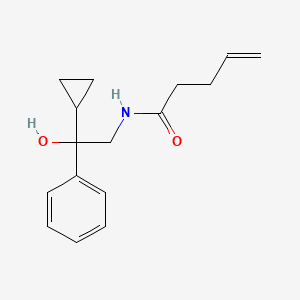
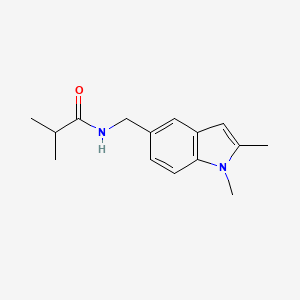
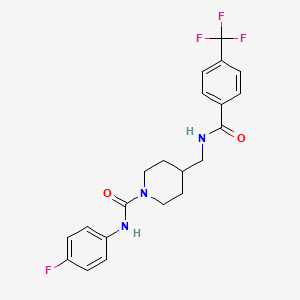
![2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide](/img/structure/B2358235.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2358238.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2358241.png)

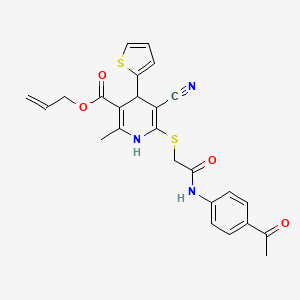
![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2358245.png)

